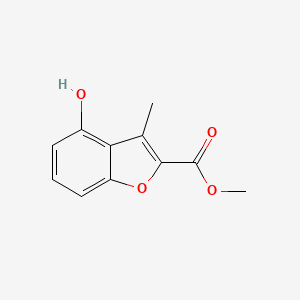
tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) es un compuesto orgánico complejo con la fórmula molecular C19H31N3O4. Se caracteriza por la presencia de un grupo tert-butilo, un grupo amino y un anillo pirrolidínico, junto con una porción dimetoxi fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo pirrolidínico: El anillo pirrolidínico se puede sintetizar a través de una reacción de ciclización que involucra materiales de partida apropiados.
Introducción del grupo amino: El grupo amino se introduce a través de una reacción de sustitución nucleofílica.
Unión de la porción dimetoxi fenilo: Este paso implica el acoplamiento del grupo dimetoxi fenilo al anillo pirrolidínico, a menudo utilizando una reacción de acoplamiento cruzado catalizada por paladio.
Protección del grupo amino: El grupo amino se protege usando un grupo carbamato de tert-butilo para evitar reacciones secundarias no deseadas durante los pasos posteriores.
Métodos de producción industrial
La producción industrial de Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) puede involucrar versiones optimizadas de las rutas sintéticas mencionadas anteriormente, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. El uso de reactores de flujo continuo y los principios de química verde pueden mejorar la eficiencia y la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino o en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles o haluros en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o como herramienta farmacológica.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de tert-butilo (3-Aminobiciclo[1.1.1]pentan-1-il)
- Carbamato de tert-butilo (S)-(4-oxo-2,3,4,5-tetrahidropirido[3,2-b][1,4]oxazepin-3-il)
- Carbamato de tert-butilo ((3aR,5s,6aS)-2-(dimetilcarbamoil)-5-metil-octahidrociclopenta[c]pirrol-5-il)
Singularidad
El Carbamato de tert-butilo (1-(2-amino-1-(3,4-dimetoxi fenil)etil)pirrolidin-3-il) es único debido a su combinación específica de grupos funcionales y características estructurales. La presencia de la porción dimetoxi fenilo y el anillo pirrolidínico lo distingue de otros compuestos similares, lo que puede conducir a propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
886365-15-7 |
|---|---|
Fórmula molecular |
C19H31N3O4 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-14-8-9-22(12-14)15(11-20)13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15H,8-9,11-12,20H2,1-5H3,(H,21,23) |
Clave InChI |
HRDVPEGYZCNYSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)


![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
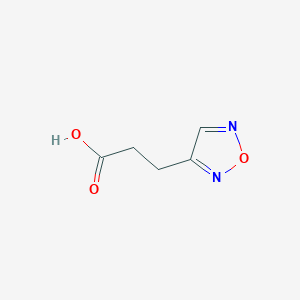
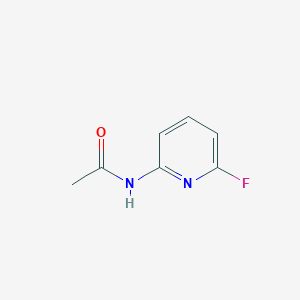
![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
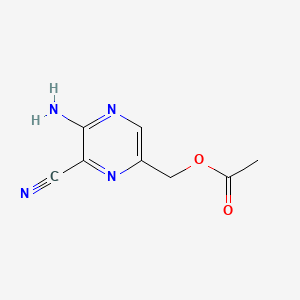
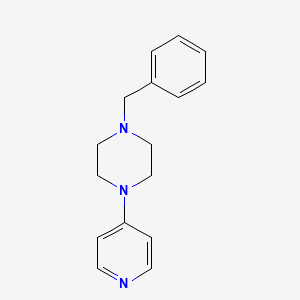
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
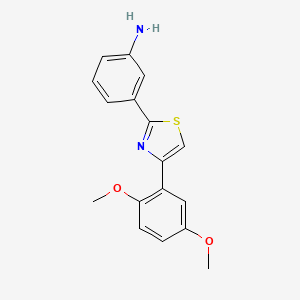

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
